Methyl 3-[(2,3-dimethylimidazole-4-carbonyl)amino]propanoate
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Overview
Description
Methyl 3-[(2,3-dimethylimidazole-4-carbonyl)amino]propanoate is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[(2,3-dimethylimidazole-4-carbonyl)amino]propanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Propanoate Chain: The propanoate chain can be introduced through a nucleophilic substitution reaction, where the imidazole derivative reacts with a suitable propanoate precursor under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Types of Reactions:
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol under suitable conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Methyl 3-[(2,3-dimethylimidazole-4-carbonyl)amino]propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-[(2,3-dimethylimidazole-4-carbonyl)amino]propanoate involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may interfere with cellular pathways by binding to specific proteins and altering their function .
Comparison with Similar Compounds
Imidazole: The parent compound with a simpler structure.
2-Methylimidazole: A derivative with a single methyl group on the imidazole ring.
4,5-Diphenylimidazole: A more complex derivative with phenyl groups attached to the ring.
Uniqueness: Methyl 3-[(2,3-dimethylimidazole-4-carbonyl)amino]propanoate is unique due to its specific substitution pattern and the presence of both a methyl ester and a propanoate chain.
Properties
IUPAC Name |
methyl 3-[(2,3-dimethylimidazole-4-carbonyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-7-12-6-8(13(7)2)10(15)11-5-4-9(14)16-3/h6H,4-5H2,1-3H3,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQGFYJRAMBKCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)C(=O)NCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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